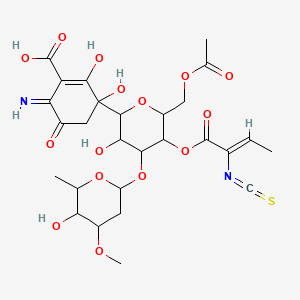![molecular formula C19H30BCl2N3O5 B12302866 (R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taniborbactam hydrochloride, also known as VNRX-5133 hydrochloride, is a novel bicyclic boronate β-lactamase inhibitor. It is designed to combat bacterial resistance by inhibiting both serine- and metallo-β-lactamases, which are enzymes that degrade β-lactam antibiotics. This compound is currently in clinical development in combination with cefepime for the treatment of infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .
Preparation Methods
The synthesis of Taniborbactam hydrochloride involves the incorporation of boronic acid into its structure. The synthetic route typically includes the formation of a bicyclic boronate core, followed by various functional group modifications to enhance its inhibitory activity. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Taniborbactam hydrochloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the boronic acid moiety.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.
Hydrolysis: This reaction is significant in the context of its stability and activity as a β-lactamase inhibitor.
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit varying degrees of inhibitory activity against β-lactamases .
Scientific Research Applications
Taniborbactam hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of β-lactamases and to develop new inhibitors.
Biology: The compound is employed in research on bacterial resistance mechanisms.
Medicine: It is in clinical trials for treating infections caused by multi-drug-resistant bacteria.
Industry: Taniborbactam hydrochloride is being explored for its potential in developing new antibacterial therapies
Mechanism of Action
Taniborbactam hydrochloride exerts its effects by inhibiting β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine-β-lactamases, with slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it behaves as a competitive inhibitor. The compound mimics the transition state structure and interacts with highly conserved active-site residues, thereby preventing the degradation of β-lactam antibiotics .
Comparison with Similar Compounds
Taniborbactam hydrochloride is unique due to its broad-spectrum inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). Similar compounds include:
Avibactam: A diazabicyclooctane β-lactamase inhibitor.
Relebactam: Another diazabicyclooctane inhibitor with a broad spectrum of activity.
Vaborbactam: A boronic acid-based β-lactamase inhibitor.
Compared to these compounds, Taniborbactam hydrochloride offers a broader range of inhibition, making it a promising candidate for treating infections caused by multi-drug-resistant bacteria .
Properties
Molecular Formula |
C19H30BCl2N3O5 |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H |
InChI Key |
CKWIMFZHNCBHIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)







![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

